Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate
Overview
Description
Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It features a 2,5-dimethoxyphenyl group attached to a 3-oxopropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate can be synthesized through various methods. One common approach involves the esterification of 3-(2,5-dimethoxyphenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Claisen condensation of ethyl acetate with 2,5-dimethoxybenzaldehyde in the presence of a strong base such as sodium ethoxide. This reaction forms the β-keto ester, which can then be hydrolyzed and esterified to yield the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of efficient catalysts and purification techniques such as distillation and recrystallization is crucial to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Forms various substituted esters or ethers.
Scientific Research Applications
Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate can be compared to other esters and β-keto esters:
Ethyl acetoacetate: Similar in structure but lacks the 2,5-dimethoxyphenyl group, making it less complex.
Mthis compound: Similar but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate: Similar but with a 4-methoxyphenyl group instead of a 2,5-dimethoxyphenyl group.
Properties
IUPAC Name |
ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-4-18-13(15)8-11(14)10-7-9(16-2)5-6-12(10)17-3/h5-7H,4,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLIKILXQQPHPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=CC(=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30485780 | |
Record name | Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30485780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60946-75-0 | |
Record name | Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30485780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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